

# Spectroscopic Data of Tolyboronic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Tolyboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for the three isomers of **tolyboronic acid**: ortho-, meta-, and para-**tolyboronic acid**. The information presented herein is crucial for the identification, characterization, and quality control of these important reagents in synthetic chemistry and drug development. This document includes tabulated spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for data acquisition.

## Introduction

**Tolyboronic acids** are organoboron compounds that serve as key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates thorough analytical characterization. This guide focuses on the core spectroscopic techniques used to verify the structure and purity of the o-, m-, and p-isomers.

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the **tolyboronic acid** isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **tolylboronic acids**. It is important to note that boronic acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often recommended to use deuterated solvents that can break up these oligomers, such as methanol-d<sub>4</sub> or dimethyl sulfoxide-d<sub>6</sub>.<sup>[1]</sup>

Isomer	Solvent	Chemical Shift (δ) [ppm] and Multiplicity
o-Tolylboronic acid	-	Data not readily available in a tabulated format. A spectrum is available for viewing. <sup>[1]</sup>
m-Tolylboronic acid	-	Predicted data is available. <sup>[2]</sup>
p-Tolylboronic acid	DMSO-d <sub>6</sub>	7.88 (s, 2H, B(OH) <sub>2</sub> ), 7.69 (d, J=7.7 Hz, 2H, Ar-H), 7.12 (d, J=7.7 Hz, 2H, Ar-H), 2.27 (s, 3H, CH <sub>3</sub> )

Isomer	Solvent	Chemical Shift (δ) [ppm]
o-Tolylboronic acid	-	Data not readily available in a tabulated format.
m-Tolylboronic acid	-	Predicted data is available. <sup>[2]</sup>
p-Tolylboronic acid	-	142.1, 135.9, 128.3, 21.6 (Carbon attached to boron not always observed)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the **tolylboronic acid** molecule. Key vibrational bands include the O-H stretch of the boronic acid group, B-O stretching, and C-H and C=C vibrations of the aromatic ring.

Isomer	Technique	Key Absorption Bands (cm <sup>-1</sup> )
o-Tolylboronic acid	-	Data not readily available in a tabulated format.
m-Tolylboronic acid	-	Data not readily available in a tabulated format.
p-Tolylboronic acid	ATR-Neat	~3300 (br, O-H), ~1610 (C=C), ~1360 (B-O), ~850 (C-H out-of-plane)
p-Tolylboronic acid	KBr Pellet	~3300 (br, O-H), ~1610 (C=C), ~1360 (B-O), ~850 (C-H out-of-plane)[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electron ionization (EI) is a common technique for volatile and thermally stable compounds like **tolylboronic acids**.

Isomer	Ionization Method	Key m/z values
o-Tolylboronic acid	-	Data not readily available in a tabulated format.
m-Tolylboronic acid	-	Data not readily available in a tabulated format.
p-Tolylboronic acid	Electron Ionization (EI)	136 (M <sup>+</sup> ), 118, 91[4]

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific instrument being used.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **tolyboronic acid** sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, methanol-d<sub>4</sub>, or CDCl<sub>3</sub>). To minimize the formation of boroxine anhydrides which can complicate spectra, the use of methanol-d<sub>4</sub> is often recommended as it can break down the trimer.<sup>[1]</sup>
- **Instrument:** A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 64 scans).
  - The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A greater number of scans is typically required compared to <sup>1</sup>H NMR (e.g., 1024 scans or more) due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
  - The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- **Data Processing:** Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## FTIR Spectroscopy Protocol

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.

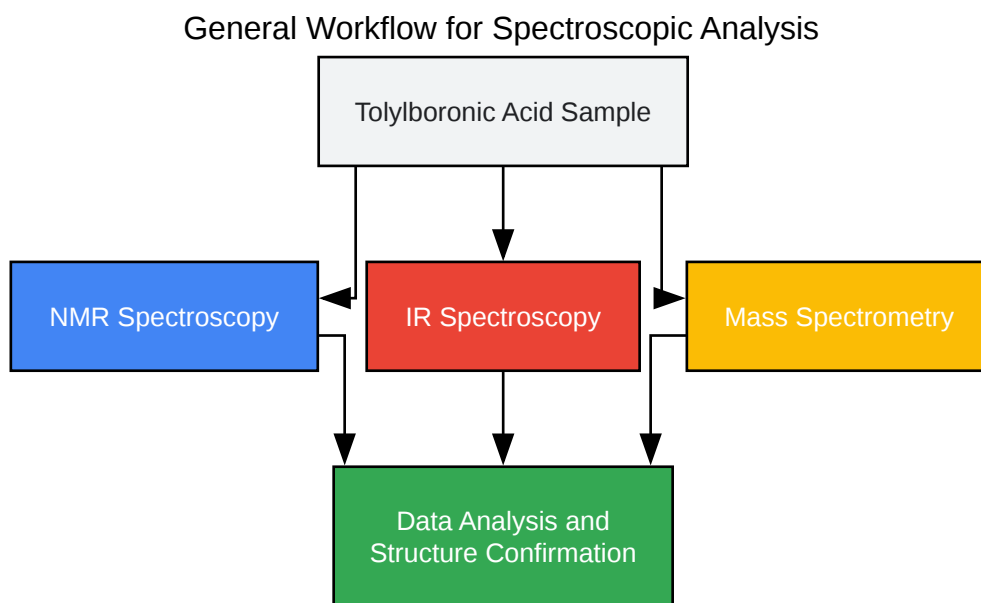
- **Sample Application:** Place a small amount of the solid **tolyboronic acid** sample directly onto the ATR crystal.
- **Pressure Application:** Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- **Spectrum Acquisition:** Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4  $\text{cm}^{-1}$  are sufficient.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
- **Sample Preparation:** Grind a small amount of the **tolyboronic acid** sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[5\]](#)
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[\[5\]](#)
- **Spectrum Acquisition:** Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

## Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the **tolyboronic acid** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample must be volatile enough for this technique.[\[6\]](#)
- **Ionization:** The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[7\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Visualizations

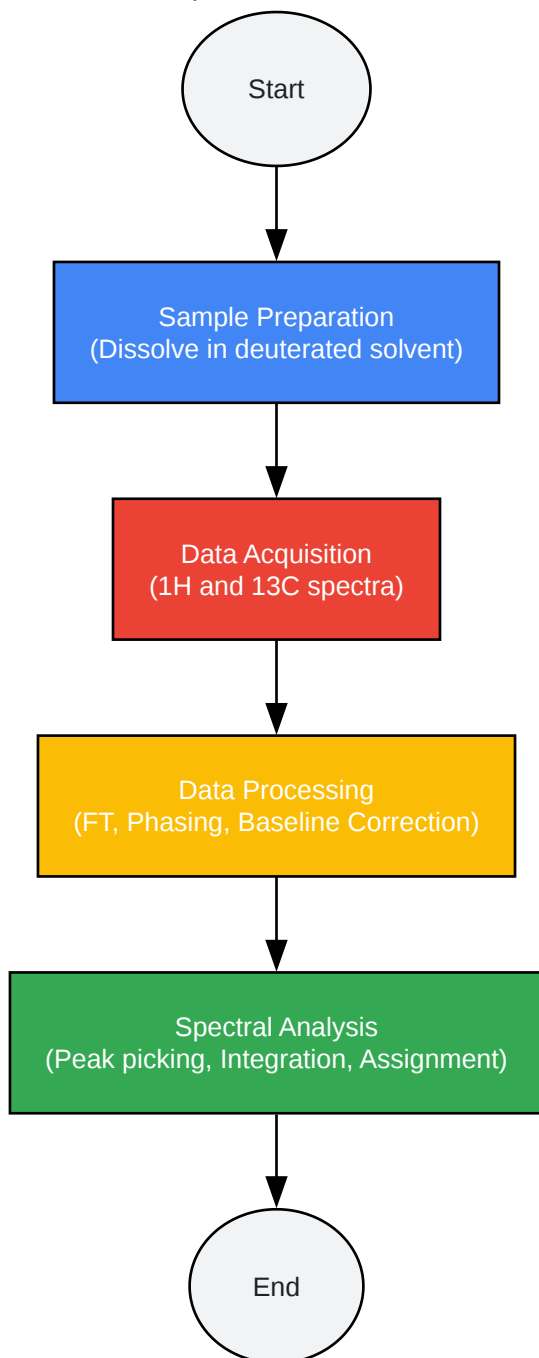
The following diagrams illustrate the logical workflow for spectroscopic analysis of **tolyboronic acids**.



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Caption: General workflow for the spectroscopic analysis of **tolyboronic acid**.

## NMR Experimental Workflow



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Caption: A typical experimental workflow for NMR analysis.

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